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Introduction to Topoisomerase II
DNA Topoisomerase II is a ubiquitous and essential enzyme that plays a critical role in

managing DNA topology.[1][2] These enzymes are vital for numerous cellular processes,

including DNA replication, transcription, chromosome condensation, and segregation during

mitosis.[3][4][5] Topoisomerase II functions by creating a transient double-stranded break in

one DNA segment, allowing another intact DNA duplex to pass through the break, and then

resealing the break.[2][6] This intricate mechanism, which requires ATP hydrolysis, allows the

enzyme to resolve DNA tangles, knots, and supercoils, thereby maintaining the integrity of the

genome.[2][7][8]

There are two main isoforms of Topoisomerase II in human cells, alpha and beta.

Topoisomerase II alpha is highly expressed in proliferating cells and is essential for cell

division, while the beta isoform is present in most cell types regardless of their proliferative

state and its physiological functions are still being fully elucidated.[9]

Clinical Relevance and Drug Development
The critical function of Topoisomerase II in cell division has made it a key target for anticancer

drug development.[1][10] Drugs targeting this enzyme are broadly classified into two

categories: Topoisomerase II poisons and catalytic inhibitors.[4][9]
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Topoisomerase II Poisons: These agents, which include widely used chemotherapeutic drugs

like etoposide, doxorubicin, and mitoxantrone, act by stabilizing the transient covalent

complex formed between the enzyme and the cleaved DNA.[5][11][12] This leads to an

accumulation of double-strand DNA breaks, which are toxic to the cell and can trigger

apoptosis.[12][13]

Topoisomerase II Catalytic Inhibitors: Unlike poisons, these inhibitors do not stabilize the

cleavage complex. Instead, they interfere with other steps of the catalytic cycle, such as ATP

binding or DNA binding, thereby preventing the enzyme from carrying out its function.[4][9]

This class of inhibitors is being explored as a potential therapeutic strategy with a different

side-effect profile, potentially avoiding the DNA damage associated with poisons.[9][14][15]

The development of resistance to Topoisomerase II inhibitors and the risk of secondary

malignancies are significant challenges in their clinical use.[12][16] Therefore, ongoing

research focuses on developing novel inhibitors with improved efficacy and safety profiles.[9]

[15]

Key Signaling Pathways and Experimental
Workflows
The mechanism of action of Topoisomerase II and its inhibitors can be visualized through

signaling pathways and experimental workflows.
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Caption: The catalytic cycle of Topoisomerase II, a multi-step process involving DNA binding,

cleavage, strand passage, and religation, fueled by ATP hydrolysis.
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Mechanism of Topoisomerase II Inhibitors
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Caption: Topoisomerase II inhibitors are classified as poisons, which trap the enzyme-DNA

cleavage complex, or catalytic inhibitors, which block other steps of the enzymatic cycle.
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Topoisomerase II Decatenation Assay Workflow
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Caption: The workflow for a Topoisomerase II decatenation assay, a common method to

measure enzyme activity and the effect of inhibitors.

Quantitative Data: Topoisomerase II Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) for several

common Topoisomerase II inhibitors. These values can vary depending on the specific assay

conditions, cell line, and purity of the enzyme and inhibitor.

Inhibitor Target IC50 (µM)
Mechanism of
Action

Cell
Line/Assay

Etoposide
Topoisomerase

IIα/β
1 - 50 Poison

Various cancer

cell lines

Doxorubicin
Topoisomerase

IIα/β
0.1 - 1

Poison

(Intercalator)

Various cancer

cell lines

Mitoxantrone
Topoisomerase

IIα/β
0.01 - 0.5

Poison

(Intercalator)

Various cancer

cell lines

Teniposide
Topoisomerase

IIα/β
0.1 - 10 Poison

Various cancer

cell lines

ICRF-187

(Dexrazoxane)

Topoisomerase

IIβ
10 - 100 Catalytic Inhibitor

Cardioprotective

agent studies

Novobiocin
Bacterial Gyrase

(Topo II)
0.1 - 1

Catalytic Inhibitor

(ATPase)
Bacterial assays

Ciprofloxacin
Bacterial Gyrase

(Topo II)
0.1 - 5 Poison Bacterial assays

Experimental Protocols
Protocol 1: Topoisomerase II DNA Decatenation Assay
This assay measures the ability of Topoisomerase II to resolve catenated (interlocked) DNA

networks, typically kinetoplast DNA (kDNA) from Crithidia fasciculata, into individual circular

DNA molecules.[3][17]
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Materials:

Purified human Topoisomerase IIα

Kinetoplast DNA (kDNA)

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM

MgCl₂, 50 mM DTT, 1 mg/mL BSA)

10 mM ATP solution

Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50%

glycerol)

Stop Solution/Loading Dye (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue)

Proteinase K (20 mg/mL)

1% Agarose gel in 1x TAE buffer containing 0.5 µg/mL ethidium bromide

1x TAE buffer

Nuclease-free water

Procedure:

Prepare the Reaction Mixture: On ice, prepare a reaction mixture for the desired number of

assays. For a single 20 µL reaction, combine:

2 µL of 10x Topoisomerase II Assay Buffer

2 µL of 10 mM ATP

1 µL of kDNA (e.g., 200 ng/µL)

Test compound (inhibitor) or vehicle control (e.g., DMSO)

Nuclease-free water to a final volume of 18 µL.
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Enzyme Dilution and Addition: Dilute the Topoisomerase II enzyme in Dilution Buffer to the

desired concentration. Add 2 µL of the diluted enzyme to the reaction mixture. The final

enzyme concentration should be determined empirically, but a typical starting point is 1-5

units per reaction.

Incubation: Gently mix the reaction and incubate at 37°C for 30 minutes.

Stopping the Reaction: Stop the reaction by adding 2 µL of 10% SDS. For reactions with

crude extracts, add 1 µL of Proteinase K and incubate for an additional 15 minutes at 37°C

to digest proteins.

Sample Preparation for Electrophoresis: Add 4 µL of 6x Stop Solution/Loading Dye to each

reaction tube.

Agarose Gel Electrophoresis: Load the entire sample into a well of a 1% agarose gel

containing ethidium bromide. Run the gel at 5-10 V/cm until the dye front has migrated

approximately two-thirds of the way down the gel.[17]

Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA will

remain in the well or migrate very slowly, while decatenated, relaxed circular DNA will

migrate into the gel as distinct bands. The presence of linearized DNA indicates the action of

a Topoisomerase II poison.

Protocol 2: Topoisomerase II DNA Relaxation Assay
This assay measures the ability of Topoisomerase II to relax supercoiled plasmid DNA.[18]

Materials:

Purified human Topoisomerase IIα

Supercoiled plasmid DNA (e.g., pBR322)

10x Topoisomerase II Assay Buffer

10 mM ATP solution

Dilution Buffer
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Stop Solution/Loading Dye

1% Agarose gel in 1x TAE buffer containing 0.5 µg/mL ethidium bromide

1x TAE buffer

Nuclease-free water

Procedure:

Prepare the Reaction Mixture: On ice, prepare a reaction mixture for the desired number of

assays. For a single 20 µL reaction, combine:

2 µL of 10x Topoisomerase II Assay Buffer

2 µL of 10 mM ATP

1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)

Test compound (inhibitor) or vehicle control

Nuclease-free water to a final volume of 18 µL.

Enzyme Dilution and Addition: Dilute the Topoisomerase II enzyme in Dilution Buffer. Add 2

µL of the diluted enzyme to the reaction mixture.

Incubation: Gently mix and incubate at 37°C for 30 minutes.

Stopping the Reaction: Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a low

voltage (e.g., 1-2 V/cm) for a longer duration to achieve good separation of topoisomers.

Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA will

migrate fastest, followed by linear DNA, and then relaxed circular DNA. A decrease in the

supercoiled band and an increase in the relaxed band indicate Topoisomerase II activity.

Protocol 3: In Vivo Complex of Enzyme (ICE) Assay
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This protocol is for detecting and quantifying covalent Topoisomerase II-DNA complexes in

living cells.[3]

Materials:

Cell culture medium

Test compound (Topoisomerase II inhibitor)

Lysis buffer (e.g., 1% Sarkosyl in TE buffer)

Cesium chloride (CsCl)

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Ultracentrifuge and tubes

Equipment for DNA quantification (e.g., spectrophotometer or fluorometer)

Antibodies for Western blotting (anti-Topoisomerase II)

Procedure:

Cell Treatment: Treat cultured cells with the test compound for the desired time.

Cell Lysis: Lyse the cells directly in the culture dish by adding lysis buffer. Scrape the viscous

lysate and collect it.

DNA Shearing: Shear the genomic DNA by passing the lysate through a 21-gauge needle

several times.

Cesium Chloride Gradient Ultracentrifugation: Layer the lysate onto a CsCl step gradient in

an ultracentrifuge tube. Centrifuge at high speed (e.g., 100,000 x g) for 24-48 hours at 20°C.

This separates free protein from DNA and protein-DNA complexes.

Fraction Collection: Carefully collect fractions from the bottom of the tube.

Detection of Topoisomerase II-DNA Complexes:
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DNA Quantification: Measure the DNA concentration in each fraction.

Western Blotting: Perform Western blotting on the fractions using an anti-Topoisomerase II

antibody to detect the enzyme covalently bound to the DNA.

Analysis: An increase in the amount of Topoisomerase II found in the DNA-containing

fractions in treated cells compared to control cells indicates the formation of covalent

enzyme-DNA complexes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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